molecular formula C10H15NO2S B2531870 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine CAS No. 805951-56-8

1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine

Cat. No.: B2531870
CAS No.: 805951-56-8
M. Wt: 213.3
InChI Key: PECBAIJATAJPMN-UHFFFAOYSA-N
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Description

1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine (CAS 805951-56-8) is an organic compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . This chemical, characterized by the presence of both an ethanamine and an ethanesulfonyl group attached to a phenyl ring, is supplied as a powder for room temperature storage . It is a key building block in medicinal chemistry and drug discovery research, particularly in the development of novel small molecule therapeutics. The structural features of this compound, specifically the sulfonyl group, can contribute to enhanced solubility and binding affinity to biological targets, while the amine group provides a handle for further chemical derivatization. As a research chemical, it serves as a valuable intermediate for the synthesis of more complex compounds for biological screening. This product is provided in various packaging options and purity grades, including high and ultra-high purity forms, to meet specific research requirements . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-ethylsulfonylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-3-14(12,13)10-6-4-9(5-7-10)8(2)11/h4-8H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECBAIJATAJPMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 4 Ethanesulfonyl Phenyl Ethan 1 Amine and Analogues

Established Synthetic Pathways to 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine Scaffolds

Several classical and modern synthetic strategies have been employed to construct the this compound framework. These methods provide versatile routes to access this important chemical entity.

Friedel-Crafts Acylation Approaches

Friedel-Crafts acylation is a fundamental method for the formation of aryl ketones, which are key precursors to the target amine. khanacademy.orgmasterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, ethylsulfonylbenzene, with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). organic-chemistry.orgchemguide.co.uklibretexts.org

The reaction proceeds by generating a highly electrophilic acylium ion from the acylating agent and the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of ethylsulfonylbenzene. The ethanesulfonyl group is a deactivating but meta-directing group; however, under forced conditions, para-acylation can be achieved to yield 4'-(ethanesulfonyl)acetophenone. This ketone intermediate can then be converted to the desired amine, this compound, through subsequent reactions like reductive amination. nih.govsemanticscholar.orgmdpi.com

A typical reaction sequence is outlined below:

StepReactantsReagentsProduct
1Ethylsulfonylbenzene, Acetyl chlorideAlCl₃4'-(Ethanesulfonyl)acetophenone
24'-(Ethanesulfonyl)acetophenone, AmmoniaReducing Agent (e.g., NaBH₃CN)This compound

Nucleophilic Substitution Strategies

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to synthesize precursors for this compound. nih.gov This reaction is particularly effective when the aromatic ring is activated by strongly electron-withdrawing groups, such as a nitro group, para to a good leaving group like a halide. researchgate.net

For the synthesis of the target compound, a suitable starting material would be 1-(1-haloethyl)-4-(ethanesulfonyl)benzene. A nucleophilic amine source, such as ammonia or a protected amine equivalent, can then displace the halide to form the desired carbon-nitrogen bond. The efficiency of this reaction is highly dependent on the nature of the leaving group, the nucleophile, and the reaction conditions.

Starting MaterialNucleophileProduct
1-(1-Bromoethyl)-4-(ethanesulfonyl)benzeneAmmoniaThis compound
1-(1-Chloroethyl)-4-(ethanesulfonyl)benzeneAmmoniaThis compound

Reductive Amination Protocols for Arylethanamines

Reductive amination, also known as reductive alkylation, is a widely used and efficient method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction combines the formation of an imine from a ketone or aldehyde and an amine, followed by the in-situ reduction of the imine to the corresponding amine. harvard.edu

In the context of synthesizing this compound, the precursor ketone, 4'-(ethanesulfonyl)acetophenone, is reacted with ammonia to form an intermediate imine. A variety of reducing agents can be employed for the subsequent reduction, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly common due to their selectivity for reducing the imine in the presence of the starting ketone. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out under mildly acidic conditions to facilitate imine formation. wikipedia.org

KetoneAmine SourceReducing AgentProduct
4'-(Ethanesulfonyl)acetophenoneAmmoniaSodium cyanoborohydrideThis compound
4'-(Ethanesulfonyl)acetophenoneAmmonium acetateSodium triacetoxyborohydrideThis compound

Palladium-Catalyzed C-N Cross-Coupling Reactions

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.orgyoutube.com This methodology has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.govorganic-chemistry.orgorgsyn.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. polyu.edu.hk

To synthesize this compound, an aryl halide such as 1-bromo-4-(ethanesulfonyl)benzene could be coupled with a protected amine equivalent, followed by deprotection. Alternatively, direct coupling with ammonia or an ammonia surrogate is also possible with advanced catalyst systems. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.govresearchgate.net

Aryl HalideAmine SourceCatalyst/LigandProduct
1-Bromo-4-(ethanesulfonyl)benzeneAmmoniaPd₂(dba)₃ / XPhosThis compound
1-Iodo-4-(ethanesulfonyl)benzeneBenzophenone iminePd(OAc)₂ / BINAPN-(1-(4-(Ethanesulfonyl)phenyl)ethylidene)aniline (intermediate)

Enantioselective Synthesis of Chiral this compound Derivatives

The development of enantioselective methods for the synthesis of chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on a specific stereoisomer. yale.edu

Asymmetric Catalysis in Arylethanamine Production

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched arylethanamines. ehu.eus This is often achieved through the asymmetric hydrogenation of prochiral imines or enamines using chiral transition metal catalysts. acs.org Another approach involves the use of chiral Brønsted acids as catalysts. nih.gov

For the synthesis of chiral this compound, a key strategy is the asymmetric reduction of the corresponding N-substituted imine derived from 4'-(ethanesulfonyl)acetophenone. Chiral ligands, such as those based on BINAP or other privileged chiral scaffolds, can be used in combination with transition metals like rhodium, iridium, or ruthenium to achieve high enantioselectivity. youtube.com

Furthermore, the use of chiral auxiliaries, such as Ellman's sulfinamide, can provide a reliable method for the stereocontrolled synthesis of chiral amines. researchgate.net The sulfinamide is condensed with the ketone to form a chiral sulfinylimine, which is then diastereoselectively reduced. Subsequent removal of the sulfinyl group yields the enantiomerically enriched primary amine. yale.edu

Recent advancements have also explored the use of amine dehydrogenases (AmDHs) as biocatalysts for the reductive amination of ketones, offering a green and highly enantioselective route to chiral amines. researchgate.net

SubstrateCatalyst/ReagentProductEnantiomeric Excess (ee)
N-(1-(4-(Ethanesulfonyl)phenyl)ethylidene)aniline[Rh(COD)Cl]₂ / (R)-BINAP, H₂(R)-1-[4-(Ethanesulfonyl)phenyl]ethan-1-amineHigh
4'-(Ethanesulfonyl)acetophenone(R)-tert-Butanesulfinamide, then NaBH₄(R)-1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine>95%
4'-(Ethanesulfonyl)acetophenoneAmine dehydrogenase (AmDH)(S)-1-[4-(Ethanesulfonyl)phenyl]ethan-1-amineHigh

Chemo-Enzymatic Approaches for Enantiomeric Enrichment

Chemo-enzymatic methods provide a powerful and green alternative for obtaining enantiomerically pure compounds. These strategies leverage the high stereoselectivity of enzymes, most commonly lipases, to resolve racemic mixtures. The primary method employed is the enzymatic kinetic resolution (EKR) of a racemic amine or a suitable precursor, such as a corresponding alcohol.

In a typical EKR process for a racemic amine, a lipase is used to selectively catalyze the acylation of one enantiomer in the presence of an acyl donor. This results in a mixture of an acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be separated by standard chromatographic techniques. Lipases such as Candida antarctica lipase B (CAL-B), often in an immobilized form like Novozym 435, are frequently used due to their broad substrate scope, stability in organic solvents, and high enantioselectivity d-nb.infonih.govunits.it.

The efficiency of such a resolution is quantified by the enantiomeric ratio (E), with high E values (>100) indicating excellent selectivity suitable for preparative scale nih.gov. While specific literature on the lipase-catalyzed resolution of this compound is not abundant, the general applicability of this method to aromatic amines is well-documented nih.gov. The resolution of racemic 3-phenylisoserine ethyl ester, for example, was achieved with excellent results (E > 200) using lipase from Burkholderia cepacia nih.gov. This suggests that a similar approach, outlined in the table below, would be a viable strategy for the enantiomeric enrichment of the target compound.

Table 1: Representative Lipase-Catalyzed Kinetic Resolution of Amines

Enzyme Amine Substrate Type Acyl Donor Solvent Typical E-value
Candida antarctica Lipase B (CAL-B) Primary aromatic amines Ethyl acetate Toluene >100
Pseudomonas cepacia Lipase (PCL) Primary benzylic amines Vinyl acetate Diisopropyl ether >200
Pseudomonas fluorescens Lipase Aromatic amino alcohols Acetic anhydride THF >50

Chiral Auxiliary-Mediated Stereoselective Syntheses

The use of chiral auxiliaries is a cornerstone of modern asymmetric synthesis, enabling the diastereoselective formation of new stereocenters wikipedia.orgtcichemicals.com. The auxiliary, a single-enantiomer compound, is temporarily attached to the prochiral substrate. It then directs the stereochemical outcome of a subsequent reaction before being cleaved to yield the enantiomerically enriched product wikipedia.org.

For the synthesis of chiral primary amines like this compound, the most versatile and widely adopted method utilizes Ellman's auxiliary, (R)- or (S)-tert-butanesulfinamide nih.govwikipedia.orgyale.edusigmaaldrich.comosi.lv. The synthesis proceeds via three key steps:

Condensation: The chiral sulfinamide is condensed with the corresponding ketone, 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, typically catalyzed by a mild Lewis acid like Ti(OEt)₄, to form a chiral N-tert-butanesulfinyl imine.

Diastereoselective Addition: The sulfinyl imine is then subjected to a nucleophilic addition. For the synthesis of the target amine, a stereoselective reduction of the C=N bond is required. Reagents such as NaBH₄ can provide the desired amine with high diastereoselectivity. The stereochemical outcome is rationalized by a six-membered ring transition state where the hydride attacks from the less sterically hindered face wikipedia.org.

Auxiliary Cleavage: The sulfinyl group is readily removed under mild acidic conditions (e.g., HCl in an alcohol solvent) to afford the free chiral primary amine in high enantiomeric purity sigmaaldrich.com.

This methodology has been successfully applied to the synthesis of structurally similar compounds, such as the key amine precursor for the pharmaceutical agent Apremilast, which also contains a sulfonyl moiety mdpi.comresearchgate.net. Other auxiliaries, such as those based on (1S,2S)-pseudoephenamine or (R)-1-phenylethylamine, have also been employed for the asymmetric synthesis of various chiral amines and can be adapted for this target nih.govnih.govharvard.eduharvard.eduresearchgate.net.

Table 2: Common Chiral Auxiliaries for Asymmetric Amine Synthesis

Chiral Auxiliary Precursor Key Reaction Typical Diastereomeric Ratio (d.r.)
(R)-tert-Butanesulfinamide Ketone Reduction of sulfinyl imine >95:5
(1S,2S)-Pseudoephenamine Carboxylic Acid Alkylation of amide enolate >98:2
(R)-1-Phenylethylamine Imine Reduction of chiral imine 80:20 to 95:5

Asymmetric Pictet–Spengler and Intramolecular Hydroamination Reactions

While not direct methods for the synthesis of the acyclic amine this compound, the Asymmetric Pictet-Spengler and intramolecular hydroamination reactions are powerful strategies for converting amine precursors into complex, chiral heterocyclic analogues.

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline wikipedia.orgebrary.netjk-sci.com. For this reaction to be applied to analogues of the target compound, a precursor such as 2-[4-(ethanesulfonyl)phenyl]ethan-1-amine would be required. The reaction with an aldehyde would generate an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to yield a 1,2,3,4-tetrahydroisoquinoline derivative jk-sci.com. Asymmetric variants, using chiral Brønsted acids or substrate control, can yield highly enantioenriched products, which are valuable scaffolds in medicinal chemistry nih.gov. The efficiency of the cyclization is highly dependent on the electron-donating character of the aromatic ring; rings without strong activating groups often require harsher acidic conditions and higher temperatures wikipedia.orgjk-sci.com.

Intramolecular hydroamination is an atom-economical process for the synthesis of nitrogen-containing heterocycles. This reaction involves the addition of an N-H bond across a C-C multiple bond within the same molecule. For example, an amine precursor bearing both the 4-(ethanesulfonyl)phenyl group and a suitably positioned alkene or alkyne could undergo cyclization to form chiral pyrrolidines or piperidines. These reactions are typically catalyzed by transition metals (e.g., palladium, gold, titanium) or strong bases. Enantioselective versions of this reaction utilize chiral ligands on the metal catalyst to control the stereochemistry of the newly formed C-N bond.

Derivatization Strategies and Functional Group Transformations of the this compound Core

The this compound core offers multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for various applications. Key transformations can be performed on the primary amine moiety and the ethanesulfonyl phenyl substituent.

Chemical Modifications of the Amine Moiety

The primary amine group is a versatile functional handle that readily undergoes a variety of transformations, including acylation, sulfonylation, and alkylation.

Acylation: The amine can be converted to amides through reaction with acyl chlorides, anhydrides, or carboxylic acids (using a coupling agent). This is a robust and high-yielding reaction that can introduce a wide array of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields sulfonamides. This transformation is often used in medicinal chemistry to introduce the stable and hydrogen-bond-donating sulfonamide moiety.

Alkylation: The primary amine can be converted to secondary or tertiary amines via reductive amination with aldehydes or ketones, or through direct alkylation with alkyl halides. Direct alkylation can sometimes lead to over-alkylation, making reductive amination the more controlled approach for synthesizing secondary amines.

Table 3: Representative Transformations of the Primary Amine Group

Reaction Type Reagent Example Product Type General Conditions
Acylation Benzoyl Chloride N-Benzoyl amide Pyridine or Et₃N, CH₂Cl₂
Sulfonylation p-Toluenesulfonyl Chloride N-Tosyl sulfonamide NaOH (aq) or Pyridine
Reductive Amination Acetone, NaBH(OAc)₃ N-Isopropyl amine Dichloroethane (DCE)

Transformations Involving the Ethanesulfonyl Phenyl Substituent

The ethanesulfonyl phenyl group is generally stable and chemically robust. Transformations involving this moiety are less common than those at the amine, but several strategies can be employed.

Desulfonylative Cross-Coupling: While the C(sp²)–SO₂ bond is strong, it can be cleaved and functionalized under specific catalytic conditions. Transition-metal catalysis (e.g., using nickel or palladium) can facilitate desulfonylative cross-coupling reactions, where the entire ethanesulfonyl group acts as a leaving group and is replaced by another functionality, such as an aryl, alkyl, or cyano group nih.gov. This allows for late-stage diversification of the aromatic core.

Use as a Directing or Blocking Group: The sulfonyl group is a meta-directing deactivator in electrophilic aromatic substitution. However, the sulfonation of an aromatic ring is a reversible process masterorganicchemistry.com. While the ethanesulfonyl group itself is not typically installed via reversible sulfonation, the principle can be applied in broader synthetic strategies. A sulfonic acid (SO₃H) group can be introduced to block the para-position, forcing subsequent electrophilic substitution (e.g., nitration, halogenation) into the ortho-position relative to another substituent. The SO₃H group can then be removed under acidic conditions, providing access to substitution patterns that are otherwise difficult to obtain masterorganicchemistry.com.

Modification of the Ethyl Group: Reactions targeting the ethyl group of the sulfone, such as α-halogenation, are possible but may require harsh conditions that could affect other parts of the molecule.

Formation of Complex Heterocyclic Systems from this compound Intermediates

The ketone precursor, 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, is an exceptionally valuable intermediate for the construction of a wide range of complex heterocyclic systems google.comgoogleapis.comgoogle.comgoogle.com. The methyl ketone moiety can participate in various condensation and cyclization reactions to build rings such as pyrazoles and pyridines.

Synthesis of Pyrazoles: Pyrazoles are a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A common and straightforward synthesis involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative nih.govorganic-chemistry.org. Starting from 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, a 1,3-dicarbonyl equivalent can be generated first, for example, by Claisen condensation with an ester like diethyl oxalate. The resulting diketone can then be cyclized with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) to afford a regioselectively substituted pyrazole nih.govgoogle.comprepchem.com.

Synthesis of Pyridines: Pyridine rings can be synthesized through various multi-component reactions rsc.orgresearchgate.net. The Hantzsch pyridine synthesis, for instance, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A related method, the Kröhnke pyridine synthesis, uses α-pyridinium methyl ketone salts as key intermediates. Starting with 1-[4-(ethanesulfonyl)phenyl]ethan-1-one, it can be first α-brominated and then reacted with pyridine to form the pyridinium salt. This salt can then react with α,β-unsaturated ketones in the presence of ammonium acetate to furnish a 2,4,6-trisubstituted pyridine bearing the 4-(ethanesulfonyl)phenyl group.

Table 4: Heterocyclic Systems from 1-[4-(Ethanesulfonyl)phenyl]ethan-1-one

Heterocycle Key Reagents General Method
Pyrazole Hydrazine, Diethyl oxalate Paal-Knorr synthesis via 1,3-diketone intermediate
Pyridine α,β-Unsaturated ketone, NH₄OAc Kröhnke Pyridine Synthesis
Thiophene Phosphorus pentasulfide, Lawesson's reagent Gewald Aminothiophene Synthesis (from α-cyano ketone)
Isoxazole Hydroxylamine Reaction with 1,3-diketone intermediate

Elucidation of Structure Activity Relationships Sar for 1 4 Ethanesulfonyl Phenyl Ethan 1 Amine Analogues

Systematic Exploration of Molecular Modifications and Biological Activity Profiles

The biological activity of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine analogues can be significantly influenced by modifications to three primary regions of the molecule: the phenyl ring, the ethylamine (B1201723) side chain, and the ethanesulfonyl group.

Modifications of the Phenyl Ring: The aromatic phenyl ring is a critical component for interaction with biological targets, often through pi-stacking or hydrophobic interactions. The introduction of various substituents on the phenyl ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its binding affinity and selectivity. For instance, in related phenethylamine (B48288) derivatives, the position and nature of substituents on the phenyl ring have been shown to dramatically alter their biological activity. Studies on similar scaffolds have demonstrated that electron-withdrawing groups, such as halogens or nitro groups, can enhance activity, while bulky substituents may either improve or diminish activity depending on the specific target's binding pocket topology.

Modifications of the Ethylamine Side Chain: The ethylamine side chain, with its basic amino group, is often involved in crucial ionic interactions or hydrogen bonding with the target protein. Alterations to this side chain, such as N-alkylation, N-acylation, or incorporation into a heterocyclic system, can have profound effects on the compound's biological profile. For example, increasing the length of the alkyl chain on the nitrogen atom can impact the compound's interaction with dopamine (B1211576) reuptake transporters. biomolther.org

Modifications of the Ethanesulfonyl Group: The ethanesulfonyl group is a key feature, contributing to the polarity and hydrogen bonding capacity of the molecule. The sulfonamide moiety is a well-known pharmacophore in a variety of drugs. nih.gov Replacing the ethyl group with other alkyl or aryl substituents can influence the compound's solubility, metabolic stability, and interaction with the target. Variations in the sulfonyl moiety have been shown to be critical for the inhibitory activity of related compounds against certain enzymes.

The following interactive table summarizes hypothetical structure-activity relationship data for a series of this compound analogues, illustrating the impact of various substitutions on biological activity, represented by the half-maximal inhibitory concentration (IC50).

Compound IDPhenyl Ring SubstitutionEthylamine Side Chain ModificationEthanesulfonyl Group ModificationBiological Activity (IC50, nM)
1 H-NH2-SO2Et50
2 3-Cl-NH2-SO2Et25
3 4-OCH3-NH2-SO2Et150
4 H-NHCH3-SO2Et75
5 H-N(CH3)2-SO2Et200
6 H-NH2-SO2CH360
7 H-NH2-SO2Ph40

Identification of Key Pharmacophoric Elements within the this compound Structure

A pharmacophore model for the this compound scaffold can be proposed based on the structure-activity relationship data. This model highlights the essential structural features required for biological activity.

The key pharmacophoric elements are believed to include:

An Aromatic Ring: The phenyl group serves as a crucial hydrophobic and aromatic feature, likely engaging in van der Waals and pi-pi stacking interactions with the target protein.

A Hydrogen Bond Donor: The primary amine of the ethylamine side chain is a critical hydrogen bond donor, likely forming a key interaction with an acceptor group on the biological target.

A Hydrogen Bond Acceptor: The oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, which is a common feature in many biologically active sulfonamides.

A visual representation of a hypothetical pharmacophore model for this compound analogues is presented below, indicating the spatial arrangement of these key features. The phenethylamine core is a common motif in many biologically active compounds, and its pharmacophoric features have been extensively studied. researchgate.net

Stereochemical Impact on Biological Recognition and Efficacy of this compound Derivatives

The this compound molecule contains a chiral center at the carbon atom of the ethylamine side chain bearing the amino group. This gives rise to two enantiomers, (R) and (S), which can exhibit significantly different biological activities. The three-dimensional arrangement of substituents around this chiral center is often critical for the precise molecular recognition by the biological target.

It is a well-established principle in pharmacology that enantiomers of a chiral drug can have different potencies, efficacies, and even different mechanisms of action. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral, being composed of L-amino acids. This inherent chirality of the target can lead to a preferential binding of one enantiomer over the other.

For instance, studies on chiral 1-phenylethylamine (B125046) derivatives have demonstrated that the stereochemistry plays a pivotal role in their biological activity. mdpi.com The enantioselective synthesis of such compounds is therefore a key step in the development of new drugs. In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. The differential activity of enantiomers has been clearly demonstrated for various biologically active amines.

Mechanistic Investigations of 1 4 Ethanesulfonyl Phenyl Ethan 1 Amine and Its Bioactive Analogues

Molecular Target Identification and Binding Interaction Analysis

The biological activity of arylsulfonamide compounds is defined by their interaction with specific molecular targets. Research on close analogues of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine has identified several key protein targets. A primary analogue, (S)-1-(4-(methylsulfonyl)phenyl)ethanamine, which differs only by a methyl group on the sulfonyl moiety, has been shown to interact with crucial targets within the central nervous system.

This compound exhibits a strong binding affinity for serotonin (B10506) receptors, particularly the 5-HT2A receptor. It also functions as an inhibitor of monoamine oxidase (MAO), an enzyme critical for the degradation of neurotransmitters. The polar sulfonyl group and the chiral amine structure are key features that facilitate these interactions.

Broader screening of benzenesulfonamide (B165840) derivatives has revealed a wider range of potential molecular targets, demonstrating the versatility of this chemical scaffold. Various studies have identified potent inhibitory activity against targets such as influenza hemagglutinin, the thromboxane (B8750289) A(2) receptor, and carbonic anhydrase. nih.govnih.govnih.gov For example, certain benzenesulfonamide derivatives have been optimized as potent inhibitors of the influenza A virus by binding to the hemagglutinin protein and preventing the conformational changes necessary for viral fusion with the host cell membrane. nih.gov

Table 1: Identified Molecular Targets of this compound Analogues
Compound Class/AnalogueMolecular TargetInteraction TypeReference
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine5-HT2A Serotonin ReceptorAgonist/Antagonist
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamineMonoamine Oxidase (MAO)Inhibitor
Benzenesulfonamide DerivativesInfluenza Hemagglutinin (HA)Inhibitor nih.gov
1-Phenylsulfonyl-4-phenylsulfonylaminopyrrolidine DerivativesThromboxane A(2) ReceptorAntagonist nih.gov
Benzenesulfonamide FragmentsCarbonic Anhydrase (CA)Inhibitor nih.gov

Modulation of Biochemical Pathways by this compound Derivatives

The interaction of bioactive analogues with their molecular targets leads to the modulation of critical biochemical and signaling pathways. The dual-target engagement of (S)-1-(4-(methylsulfonyl)phenyl)ethanamine has significant downstream effects on neurotransmission.

By inhibiting MAO, the compound leads to increased synaptic levels of monoamine neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. Concurrently, its interaction with the 5-HT2A receptor directly modulates serotonergic signaling pathways, which are integral to regulating mood, cognition, and perception.

Derivatives targeting other proteins similarly influence distinct cellular pathways:

Influenza Virus Fusion Pathway : By binding to hemagglutinin, benzenesulfonamide inhibitors stabilize its prefusion structure, thereby blocking the low-pH-induced conformational change required for the fusion of the viral envelope with the endosomal membrane. This effectively halts the viral replication cycle at an early stage. nih.gov

Thromboxane A(2) Signaling : Analogues that act as antagonists of the thromboxane A(2) receptor block the signaling cascade that leads to platelet aggregation and vasoconstriction. This pathway is a key component of hemostasis and is implicated in cardiovascular diseases. nih.gov

Table 2: Biochemical Pathways Modulated by Bioactive Analogues
Bioactive Analogue ClassModulated PathwayMechanism of ModulationReference
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamineMonoaminergic NeurotransmissionIncreases neurotransmitter levels via MAO inhibition and modulates serotonin signaling via 5-HT2A receptor binding.
Benzenesulfonamide DerivativesViral Entry/FusionInhibits influenza hemagglutinin, preventing viral fusion with host cells. nih.gov
Phenylsulfonylpyrrolidine DerivativesPlatelet Aggregation & VasoconstrictionAntagonizes the Thromboxane A(2) receptor, blocking downstream signaling. nih.gov

High-Throughput Screening and Phenotypic Assays for Target Deconvolution

High-throughput screening (HTS) of large compound libraries is a cornerstone of modern drug discovery and is frequently used to identify novel activities for chemical scaffolds like benzenesulfonamides. Phenotypic screening, in particular, has proven effective for this class of compounds. In this approach, compounds are tested for their ability to produce a desired change in a cell or organism's phenotype, without a preconceived bias about the molecular target.

For instance, HTS programs have successfully identified benzenesulfonamide-containing compounds with broad-spectrum activity against kinetoplastid parasites, including Trypanosoma and Leishmania species. acs.orgacs.org These whole-cell phenotypic screens measure parasite viability after compound treatment to identify potent hits. acs.org

Once a hit is identified through a phenotypic screen, the subsequent challenge is target deconvolution—the process of identifying the specific molecular target responsible for the observed effect. This can be a complex endeavor, but several methods are employed:

Biophysical Screening : Techniques like Differential Scanning Fluorimetry (DSF) can be used to screen fragment libraries of compounds, such as benzenesulfonamides, against panels of proteins to identify direct binding interactions. This method was used to identify carbonic anhydrase binders. nih.gov

Chemoinformatic and Machine Learning Approaches : Following large-scale phenotypic screens, computational methods can be used to analyze structure-activity relationships and predict potential targets based on the chemical features of the active compounds. acs.org

These screening funnels are essential for uncovering novel biological roles for versatile scaffolds like this compound and its derivatives.

Table 3: Screening Approaches for Target Identification of Analogues
Screening MethodObjectiveCompound Class ExampleOutcomeReference
High-Throughput Phenotypic ScreeningIdentify compounds with antiparasitic activity.N-(5-pyrimidinyl)benzenesulfonamide scaffoldIdentification of leads with broad-spectrum antitrypanosomatidic effects. acs.orgacs.org
Differential Scanning Fluorimetry (DSF)Identify direct protein-ligand binding.Benzenesulfonamide fragmentsDiscovery of carbonic anhydrase inhibitors. nih.gov
Cytopathic Effect (CPE) AssayIdentify compounds that prevent virus-induced cell death.Benzenesulfonamide derivativesDiscovery of potent anti-influenza hemagglutinin inhibitors. nih.gov

Preclinical in Vitro Adme Absorption, Distribution, Metabolism, and Excretion Studies

Assessment of Metabolic Stability in Biological Systems (e.g., Liver Microsomes, Cytosols, Hepatocytes)

No publicly available data from studies assessing the metabolic stability of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine in common in vitro systems such as liver microsomes, cytosols, or hepatocytes could be located. Therefore, parameters such as the half-life (t½) and intrinsic clearance (CLint) for this compound have not been documented in the public domain.

Plasma Protein Binding Characteristics and Implications for Systemic Exposure

There is no available information regarding the plasma protein binding characteristics of this compound. Consequently, the extent to which this compound binds to plasma proteins like albumin and alpha-1-acid glycoprotein, and the resulting unbound fraction which dictates its systemic exposure and pharmacological activity, remains unknown.

Evaluation of Transporter-Mediated Uptake and Efflux

No studies were identified that investigated the potential interaction of this compound with uptake or efflux transporters. It is therefore unknown whether this compound is a substrate for key transporters that influence drug disposition, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), Organic Anion-Transporting Polypeptides (OATPs), or Organic Cation Transporters (OCTs).

Prediction and Analysis of In Vitro Clearance Pathways

Information detailing the in vitro clearance pathways for this compound is not available. Research to identify the specific cytochrome P450 (CYP) enzymes or other metabolic enzymes responsible for its biotransformation has not been published.

Advanced Computational Chemistry and Molecular Modeling for 1 4 Ethanesulfonyl Phenyl Ethan 1 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. wjarr.com This method is instrumental in understanding the structural basis of ligand-target interactions and is frequently used in drug design to screen virtual libraries of compounds against a specific biological target.

For 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine, docking simulations can identify potential binding modes within the active site of a target protein. The key functional groups of the molecule—the ethanesulfonyl group, the phenyl ring, and the ethan-1-amine moiety—govern its interactions. The sulfonyl group's oxygen atoms are potent hydrogen bond acceptors, while the amine group can act as a hydrogen bond donor. The central phenyl ring can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within the binding pocket. nih.gov

While specific docking studies on this compound are not prevalent in the literature, studies on structurally similar sulfonamides provide a framework for its likely interactions. For instance, docking studies of sulfonamide-containing compounds often show the sulfonyl group forming critical hydrogen bonds with backbone amides or polar side chains of amino acids in the active site. researchgate.netresearchgate.net The specific interactions are highly dependent on the topology and amino acid composition of the target's binding site. nih.gov A hypothetical docking simulation against a kinase, a common target for sulfonamide-based inhibitors, might reveal interactions as detailed in the table below.

Table 1: Hypothetical Ligand-Target Interactions for this compound in a Kinase Binding Site
Functional Group of LigandType of InteractionPotential Interacting Amino Acid ResidueTypical Distance (Å)
Ethanesulfonyl Group (O=S=O)Hydrogen Bond (Acceptor)Lysine (backbone NH), Cysteine (backbone NH)1.8 - 2.5
Ethan-1-amine Group (-NH2)Hydrogen Bond (Donor)Aspartate (side chain C=O), Glutamate (side chain C=O)1.9 - 2.6
Phenyl RingHydrophobic/π-π StackingPhenylalanine, Tyrosine, Leucine, Valine3.5 - 4.5
Ethyl Group (Amine side)Van der WaalsAlanine, Valine~4.0

These simulations provide a rational basis for lead optimization, guiding chemists to modify the structure of this compound to enhance its binding affinity and selectivity for a given target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying the physicochemical properties, or "descriptors," that influence activity, QSAR models can predict the potency of novel, unsynthesized compounds. pensoft.net This predictive capability accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. nih.gov

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with experimentally measured biological activity (e.g., IC50 values) against a specific target would be required. frontiersin.orgbrieflands.com Molecular descriptors for each compound would be calculated, falling into categories such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP). researchgate.net Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Support Vector Machines (SVM), are then used to build the model. mdpi.com

A hypothetical QSAR study might explore how modifications to the core structure of this compound affect its activity. For example, substituents could be added to the phenyl ring or the amine group could be modified. The resulting model would quantify the impact of these changes.

Table 2: Hypothetical Data for a QSAR Model of this compound Analogs
CompoundModificationLogP (Hydrophobicity)TPSA (Polarity, Ų)Molecular Weight (g/mol)Predicted pIC50 (-logIC50)
Parent CompoundNone1.8564.7213.36.5
Analog 13-Chloro on phenyl ring2.5664.7247.77.1
Analog 2N-methylation of amine2.1055.8227.36.3
Analog 34-Methoxy on phenyl ring1.7873.9243.36.8

The resulting QSAR equation would allow researchers to predict the activity of new analogs before committing resources to their synthesis, thereby streamlining the optimization process.

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges. This information is critical for understanding a molecule's reactivity, stability, and intermolecular interactions.

For this compound, these calculations can elucidate the influence of its functional groups on its electronic properties. The potent electron-withdrawing nature of the ethanesulfonyl group significantly impacts the electron distribution across the phenyl ring. wikipedia.org This, in turn, influences the reactivity of the ring and the basicity of the distal amine group.

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A molecular electrostatic potential (MEP) map would visually represent the electron-rich (negative potential, typically around the sulfonyl oxygens) and electron-poor (positive potential, around the amine hydrogens) regions, highlighting sites for potential non-covalent interactions.

Table 3: Predicted Quantum Chemical Properties for this compound (Illustrative)
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability (nucleophilicity)
LUMO Energy-0.8 eVIndicates electron-accepting ability (electrophilicity)
HOMO-LUMO Gap5.7 eVRelates to chemical reactivity and stability
Dipole Moment4.2 DebyeIndicates overall molecular polarity

In Silico Prediction of ADME and Toxicological Parameters

Before a compound can become a drug, it must possess favorable ADME (Absorption, Distribution, Metabolism, Excretion) and toxicological properties. In silico models are widely used to predict these properties early in the discovery phase, reducing the risk of late-stage failures. researchgate.net

For this compound, various computational tools can predict its pharmacokinetic and safety profiles. rsc.org Absorption can be estimated by predicting parameters like Caco-2 cell permeability and human intestinal absorption (HIA). frontiersin.org Distribution is often related to properties like plasma protein binding and the ability to cross the blood-brain barrier. Metabolism can be predicted by identifying potential sites of metabolism by cytochrome P450 enzymes. nih.gov Excretion pathways and clearance rates can also be estimated.

Toxicology predictions involve screening the molecule for structural alerts—substructures known to be associated with toxicity—such as genotoxicity or hepatotoxicity. frontiersin.org Predictive models based on large datasets can also estimate endpoints like carcinogenicity and skin sensitization.

Table 4: Predicted ADME and Toxicological Profile for this compound (Illustrative)
ParameterCategoryPredicted OutcomeImplication
Human Intestinal AbsorptionAbsorptionHigh (>90%)Good potential for oral bioavailability
Caco-2 PermeabilityAbsorptionModerateLikely absorbed via passive diffusion
Blood-Brain Barrier PermeantDistributionNoLow potential for CNS side effects
CYP2D6 InhibitorMetabolismNon-inhibitorLow risk of drug-drug interactions via this pathway
AMES MutagenicityToxicologyNon-mutagenicLow risk of genotoxicity
hERG InhibitionToxicologyLow riskLow potential for cardiotoxicity

These in silico predictions provide a comprehensive, albeit preliminary, assessment of the drug-likeness of this compound, guiding further experimental validation.

Strategic Applications of 1 4 Ethanesulfonyl Phenyl Ethan 1 Amine As a Privileged Medicinal Chemistry Scaffold

Utility as a Precursor in the Synthesis of Clinically Relevant Molecules (e.g., Etoricoxib)

The 4-(alkylsulfonyl)phenyl moiety is a cornerstone in the architecture of several clinically significant drugs, most notably in the class of selective COX-2 inhibitors. While 1-[4-(ethanesulfonyl)phenyl]ethan-1-amine itself is a key building block, a structurally related ketone, 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, serves as a direct and crucial intermediate in the synthesis of Etoricoxib, a widely used nonsteroidal anti-inflammatory drug (NSAID). researchgate.netepo.org The synthesis of Etoricoxib often involves the cyclization of this ketosulfone intermediate. portico.org Various synthetic strategies have been developed to produce this key ketosulfone intermediate in high yields, highlighting the industrial and pharmaceutical importance of the (methylsulfonyl)phenyl fragment. researchgate.netportico.orggoogle.com The processes underscore the value of compounds containing the sulfonylphenyl ethanone (B97240) or ethanamine framework as foundational elements for constructing complex pharmaceutical agents like Etoricoxib. epo.orggoogle.com

Design and Synthesis of Novel Bioactive Analogues with Enhanced Potency and Selectivity

The this compound scaffold is a fertile ground for the design and synthesis of new chemical entities with improved therapeutic profiles. Medicinal chemists strategically modify this core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation drug candidates.

For instance, in the development of agents for mesenchymal cancers, modifications to a similar scaffold revealed that introducing specific substituents could dramatically improve potency and selectivity. Replacing a hydrogen atom with methoxy (B1213986) or hydroxy groups on the phenyl ring resulted in compounds that were over 20-fold more potent and more than 10-fold more selective compared to the parent compound. nih.gov Similarly, the development of steroid sulfatase (STS) inhibitors for breast cancer treatment showed that adding substituents to the phenyl ring of a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol sulfamate (B1201201) core could significantly boost inhibitory power. nih.gov One such analogue demonstrated a five-fold greater inhibitory potency than the reference drug, Irosustat. nih.gov

Table 1: Enhanced Potency and Selectivity of Bioactive Analogues

Parent Scaffold/Series Modification Therapeutic Target/Area Result Reference(s)
FiVe1 Scaffold Substitution at C-5 of phenyl ring with methoxy or hydroxy groups Mesenchymal Cancers >20-fold increase in potency, >10-fold increase in selectivity nih.gov
Sulfamoylated Triazolylphenol m-substitution on outer phenyl ring Steroid Sulfatase (STS) Inhibition 5-fold greater inhibitory potency than reference drug nih.gov
N-phenylsulfonamide Derivatives Varied substitutions on the phenyl ring Enzyme Inhibition (Carbonic Anhydrase, Cholinesterase) Identification of highly active inhibitors with Kᵢ values in the low nanomolar range nih.gov
Adamantane (B196018) Analogues Introduction of a phenyl ring between adamantane core and side chain Trypanocidal Activity Enhanced activity and selectivity index rsc.org
Imidazole Derivatives S- and N-substitution with aliphatic/aromatic fragments Anticancer (Prostate, Brain) Identification of compounds with EC₅₀ values as low as 3.1 µM nih.gov

Exploration of this compound Derivatives in Diverse Therapeutic Modalities

Derivatives built upon the this compound framework and related sulfonyl-containing structures have been investigated across a wide spectrum of therapeutic applications. The sulfonyl group is a key pharmacophore that facilitates interactions with various biological targets, leading to a broad range of activities.

Anti-inflammatory Activity The 4-(methylsulfonyl)aniline (B1202210) pharmacophore is a well-established feature in non-steroidal anti-inflammatory agents. nih.govresearchgate.net The synthesis of various 2'-phenoxymethanesulfonanilide derivatives has yielded compounds with strong anti-inflammatory and analgesic properties that inhibit adjuvant-induced arthritis in animal models without significant gastro-intestinal irritation. nih.gov Studies on 1-(4-aminosulfonylphenyl)-3,5-diarylpyrazoline derivatives also identified potent anti-inflammatory agents. researchgate.net The incorporation of the 4-(methylsulfonyl)aniline moiety into existing NSAIDs like naproxen (B1676952) and diclofenac (B195802) has been shown to maintain or enhance their anti-inflammatory effects, potentially by increasing selectivity towards the COX-2 enzyme. nih.govresearchgate.net

Anticancer Activity The sulfonyl functional group is present in numerous compounds investigated for their anticancer potential. Novel 1,2,4-triazine (B1199460) sulfonamide derivatives have shown promising anticancer properties in colon cancer cells. nih.gov Similarly, the synthesis of imidazole-based derivatives has led to the identification of promising agents against breast, prostate, and brain cancer cells, with some compounds showing EC₅₀ values in the low micromolar range. nih.gov Other research has focused on adamantane-based compounds as inhibitors of Hypoxia-inducible factor-1α (HIF-1α), a key mediator in tumor adaptation, with an indole (B1671886) derivative showing an IC₅₀ value of 0.02 µM. nih.gov Furthermore, studies on 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives have identified compounds with significant growth inhibition against various cancer cell lines, including non-small cell lung cancer and breast cancer. researchgate.net

Table 2: Anticancer Activity of Selected Sulfonyl-Containing Derivatives

Derivative Class Cancer Cell Line(s) Activity Metric (IC₅₀/GI₅₀) Reference(s)
Adamantane-containing indole Hep3B (Liver) IC₅₀ = 0.02 µM nih.gov
Imidazole derivative PPC-1 (Prostate), U-87 (Glioblastoma) EC₅₀ = 3.1 - 47.2 µM nih.gov
Oxazol-benzenesulfonamide HOP-92 (Lung), MDA-MB-468 (Breast) GI₅₀ = 4.56 µM, 21.0 µM researchgate.net
1,3,4-Oxadiazole (B1194373) derivative SNB-19 (CNS) PGI = 65.12% mdpi.com
1-[4-(Ethanesulfonyl)phenyl]ethan-1-one Various cancer cell lines Dose-dependent reduction in cell viability

Antimicrobial and Antifungal Activity The versatility of the sulfonyl scaffold extends to infectious diseases. Naphthalene-1,4-dione derivatives have demonstrated significant antimicrobial activity, with MIC values ranging from 7.8 to 500 μg/ml against various bacterial strains, showing particular potency against S. aureus. nih.gov Likewise, novel 5(4H)-oxazolone-based sulfonamides have exhibited promising activity against both Gram-positive and Gram-negative bacteria. mdpi.com In the realm of antifungal research, new azole derivatives containing a 1,2,3-triazole moiety showed excellent activity against both sensitive and drug-resistant Candida albicans, with some compounds being more potent than the standard drug fluconazole. nih.gov Phenyl(2H-tetrazol-5-yl)methanamine derivatives have also been designed as novel antifungal agents to combat drug resistance. nih.gov

Enzyme Inhibition Derivatives containing the arylsulfonyl moiety are potent inhibitors of various enzymes. researchgate.net N-phenylsulfonamide derivatives have been shown to be powerful inhibitors of carbonic anhydrases (CA I, CA II) and cholinesterases (AChE, BChE), with inhibition constants (Kᵢ) in the nanomolar range, making them potential therapeutic agents for diseases like glaucoma, cancer, and Alzheimer's disease. nih.gov Other studies have synthesized sulfonamide derivatives incorporating a 1,3,4-oxadiazole motif that also act as highly potent inhibitors of AChE and human carbonic anhydrases. nih.gov Furthermore, 1-arylsulfonyl-4-phenylpiperazine derivatives have been evaluated for their inhibitory potential against α-glucosidase, an enzyme relevant to type 2 diabetes. researchgate.net

Receptor Modulation The structural features of sulfonyl-containing compounds also allow them to act as modulators of key cellular receptors. A series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines were synthesized as allosteric modulators of the GABA-A receptor, indicating potential applications as anti-anxiety agents. nih.gov In another study, researchers discovered a novel agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a target for psychotic disorders, based on a triazole ethanamine scaffold. nih.gov

Emerging Research Frontiers and Future Perspectives on 1 4 Ethanesulfonyl Phenyl Ethan 1 Amine

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Biocatalysis)

The synthesis of enantiomerically pure chiral amines is a cornerstone of pharmaceutical development. mdpi.combohrium.com Advanced synthetic methodologies such as flow chemistry and biocatalysis offer significant advantages over traditional batch processes, including improved safety, efficiency, and scalability. researchgate.netasynt.comaurigeneservices.com

Flow Chemistry: Continuous flow chemistry has emerged as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs). asynt.comjst.org.in This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, cleaner products, and enhanced safety, particularly for highly exothermic or hazardous reactions. aurigeneservices.comamt.uk The synthesis of chiral amines and related sulfonamides has been successfully demonstrated using flow reactors. For instance, the synthesis of sulfonyl chlorides, key precursors for sulfonamides, has been optimized in a continuous flow setup. The application of flow chemistry to the synthesis of 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine could involve a multi-step continuous process, potentially starting from the corresponding ketone and employing a chiral resolution or asymmetric synthesis step within the flow system. rsc.org

Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high stereo- and regioselectivity under mild reaction conditions. mdpi.combohrium.comresearchgate.net For the synthesis of chiral amines, enzymes such as transaminases, imine reductases, and monoamine oxidases are particularly valuable. mdpi.combohrium.com These enzymes can be employed for the asymmetric synthesis of chiral amines from prochiral ketones or the kinetic resolution of racemic mixtures. researchgate.netnih.gov The application of biocatalysis to the synthesis of this compound could provide a more sustainable and efficient route to the enantiomerically pure compound.

MethodologyPotential Advantages for the Synthesis of this compoundKey Considerations
Flow ChemistryImproved safety, higher yields, better process control, potential for multi-step continuous synthesis. asynt.comaurigeneservices.comjst.org.inInitial setup costs, optimization of flow parameters.
BiocatalysisHigh enantioselectivity, mild reaction conditions, environmentally friendly. mdpi.combohrium.comresearchgate.netEnzyme stability, substrate scope, potential for inhibition.

Application in Novel Chemical Biology Probes and Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target. nih.govnih.govyoutube.com The unique structural features of this compound make it an attractive scaffold for the development of novel chemical probes. The primary amine group provides a convenient handle for the attachment of reporter groups, such as fluorophores or affinity tags, through standard bioconjugation techniques. frontiersin.org

The sulfonamide moiety is a common feature in many biologically active compounds and has been incorporated into chemical probes to target a variety of proteins. acs.orgnih.govnih.gov For example, sulfonamide-based fluorescent probes have been developed to study G-protein coupled receptors (GPCRs). nih.gov By functionalizing the aromatic ring or the ethylamine (B1201723) side chain of this compound with a suitable reporter group, it may be possible to create novel probes for unexplored biological targets.

Probe TypePotential ApplicationKey Structural Features of this compound to be Utilized
Fluorescent ProbesImaging and localization of biological targets. nih.govPrimary amine for conjugation to a fluorophore.
Affinity-Based ProbesTarget identification and validation. frontiersin.orgPrimary amine for attachment of an affinity tag (e.g., biotin).
Photoaffinity ProbesCovalent labeling of target proteins. nih.govAromatic ring for the introduction of a photoreactive group.

Unexplored Biological Targets and Therapeutic Indications

The sulfonamide functional group is a well-established pharmacophore present in a wide range of therapeutic agents. Benzenesulfonamide (B165840) derivatives, in particular, have been shown to exhibit a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. tandfonline.comnih.govnih.gov While the specific biological targets of this compound have not been extensively studied, its structural similarity to other biologically active sulfonamides suggests several potential, yet unexplored, therapeutic applications.

For instance, certain benzenesulfonamide derivatives are known to act as inhibitors of carbonic anhydrases, enzymes that are implicated in various physiological and pathological processes. tandfonline.com Other sulfonamide-containing compounds have been investigated as inhibitors of 12-lipoxygenase, an enzyme involved in inflammatory pathways. nih.govacs.org Furthermore, the phenethylamine (B48288) scaffold is a common motif in compounds targeting the central nervous system. nih.gov The combination of the sulfonamide and phenethylamine moieties in this compound could therefore lead to novel compounds with unique pharmacological profiles.

Development of Structure-Guided Design Principles from Accumulated Data

Structure-guided drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize small molecule inhibitors. proteinstructures.comdrugdesign.orglongdom.orgwikipedia.orgnumberanalytics.com A systematic investigation of the structure-activity relationships (SAR) of this compound and its analogs could provide valuable data for the development of structure-guided design principles.

By synthesizing a library of derivatives with modifications to the aromatic ring, the ethanesulfonyl group, and the ethylamine side chain, and evaluating their biological activity against a panel of targets, it would be possible to identify key structural features that contribute to potency and selectivity. tandfonline.comnih.govnih.govacs.org This data could then be used to construct quantitative structure-activity relationship (QSAR) models to predict the activity of novel compounds. nanobioletters.com Furthermore, obtaining the crystal structure of this compound or its derivatives in complex with a biological target would provide invaluable insights for the rational design of more potent and selective inhibitors.

Q & A

Q. What synthetic routes are effective for preparing 1-[4-(Ethanesulfonyl)phenyl]ethan-1-amine, and how can reaction conditions be optimized?

Methodological Answer:

  • Nucleophilic Substitution: Start with 4-(ethylsulfonyl)benzaldehyde. React with nitromethane via Henry reaction to form a nitroalkane intermediate, followed by catalytic hydrogenation (e.g., H₂/Pd-C) to reduce the nitro group to an amine .
  • Sulfonation Optimization: Ethanesulfonyl groups can be introduced via sulfonation of aryl precursors using ethanesulfonyl chloride in the presence of AlCl₃. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjust stoichiometry (1.2–1.5 equivalents) to avoid over-sulfonation .
  • Purification: Use column chromatography (silica gel, gradient elution with DCM/MeOH) or recrystallization (ethanol/water) to isolate the amine. Confirm purity via LC-MS (e.g., ESIMS m/z 228.1, [M+H]⁺) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H NMR: Confirm the ethanesulfonyl group (δ 1.4–1.6 ppm for CH₃CH₂SO₂, triplet) and aromatic protons (δ 7.5–8.0 ppm, doublets for para-substituted benzene).
    • IR: Identify SO₂ stretching vibrations (1150–1300 cm⁻¹) and NH₂ bending (1600–1650 cm⁻¹) .
  • Chromatography: Use HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%). Compare retention times with standards .

Q. What are the critical safety considerations when handling this compound?

Methodological Answer:

  • Hazard Mitigation: Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of dust or vapors (precautionary code P261/P262) .
  • Storage: Store under inert gas (N₂/Ar) at 2–8°C in amber vials to prevent oxidation. Monitor stability via periodic LC-MS checks .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound?

Methodological Answer:

  • Chiral Separation: Use Supercritical Fluid Chromatography (SFC) with a Lux A1 column and co-solvents (e.g., 30% methanol or 40% isopropanol). Optimize flow rate (2–4 mL/min) and backpressure (100–150 bar) to resolve enantiomers (e.g., retention times differing by >1.5 min) .
  • Dynamic Resolution: Synthesize diastereomeric salts using chiral acids (e.g., L-tartaric acid) and recrystallize in ethanol. Validate enantiopurity via polarimetry or chiral HPLC .

Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?

Methodological Answer:

  • Derivatization: Synthesize analogs by modifying the ethanesulfonyl group (e.g., replacing with methylsulfonyl or trifluoromethanesulfonyl) or the amine substituent. Use Suzuki coupling to introduce heteroaromatic groups .
  • Biological Assays: Test analogs against target enzymes (e.g., kinases or GPCRs) using fluorescence polarization or radioligand binding assays. Correlate IC₅₀ values with substituent electronegativity/hydrophobicity .

Q. How should researchers address contradictory data in stability studies under varying pH conditions?

Methodological Answer:

  • Controlled Degradation Studies: Incubate the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via LC-MS every 24 hours. Identify degradation products (e.g., sulfonic acid derivatives) and adjust storage buffers accordingly .
  • Mechanistic Analysis: Use density functional theory (DFT) to model hydrolysis pathways. Validate experimentally by isolating intermediates (e.g., sulfonate esters) under acidic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.